molecular formula C9H13NO B14144594 N-(Methoxymethyl)-4-methylaniline CAS No. 88919-94-2

N-(Methoxymethyl)-4-methylaniline

Cat. No.: B14144594
CAS No.: 88919-94-2
M. Wt: 151.21 g/mol
InChI Key: KZDXSQUQFVFDTI-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-4-methylaniline is a secondary amine derivative of 4-methylaniline (p-toluidine), featuring a methoxymethyl (-CH₂-O-CH₃) substituent on the nitrogen atom. This structural modification introduces both steric and electronic effects, distinguishing it from simpler aniline derivatives. The methoxymethyl group enhances solubility in polar solvents compared to alkyl or aryl substituents, while retaining reactivity typical of aromatic amines. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds . Applications span pharmaceutical intermediates, agrochemicals, and materials science, where its balanced hydrophobicity and functionalizability are advantageous.

Properties

CAS No.

88919-94-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C9H13NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-6,10H,7H2,1-2H3

InChI Key

KZDXSQUQFVFDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCOC

Origin of Product

United States

Preparation Methods

Reductive Amination with Paraformaldehyde

A widely adopted method involves reductive amination of 4-methylaniline using paraformaldehyde under hydrogenation conditions. In this approach, paraformaldehyde serves as both the carbonyl source and methylene donor. The reaction proceeds in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide at 60–120°C under hydrogen pressures of 0.2–1.5 MPa. Raney nickel catalyzes the reduction, facilitating the formation of the N-methoxymethyl group.

Optimized Protocol :

  • Reactants : 4-methylaniline (1 eq), paraformaldehyde (0.7–1.1 eq), Raney nickel (2–15 wt%).
  • Conditions : 100°C, 1.0 MPa H₂, 8-hour reaction time.
  • Yield : 98.5% after rectification.

Post-reaction, the crude product undergoes vacuum distillation to remove solvents, followed by fractional distillation under reduced pressure (3–10 mmHg) to isolate N-(Methoxymethyl)-4-methylaniline with >98% purity.

Hydrogenation of Nitro Precursors

An alternative route involves synthesizing 4-nitro-N-(methoxymethyl)toluene followed by catalytic hydrogenation. This two-step process mitigates side reactions associated with direct alkylation:

  • Nitration : 4-methyltoluene is nitrated to introduce a nitro group at the para position.
  • Methoxymethylation : The nitro intermediate reacts with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to form the methoxymethyl derivative.
  • Reduction : Hydrogenation using Pd/C or Raney nickel converts the nitro group to an amine.

Key Data :

Step Catalyst Temperature Pressure Yield
Nitration H₂SO₄/HNO₃ 0–5°C Ambient 89%
Methoxymethylation K₂CO₃ 60°C Ambient 78%
Hydrogenation Pd/C (5%) 50°C 1.0 MPa 94%

This method minimizes oxidative degradation but requires careful handling of nitro intermediates.

Alkylation of 4-Methylaniline

Direct N-Alkylation with Methoxymethyl Chloride

A single-step alkylation employs methoxymethyl chloride (MeOCH₂Cl) as the alkylating agent. The reaction occurs in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) to deprotonate the aniline nitrogen:

$$
\text{4-Methylaniline} + \text{MeOCH}_2\text{Cl} \xrightarrow{\text{NaH, DMF}} \text{this compound} + \text{HCl}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (aniline:MeOCH₂Cl).
  • Temperature : 60°C, 6 hours.
  • Yield : 85% with 92% purity.

Challenges include controlling exothermic reactions and minimizing N,N-bis(methoxymethyl) byproducts.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems (water/toluene). This method improves selectivity by reducing over-alkylation:

Procedure :

  • Reactants : 4-Methylaniline (1 eq), MeOCH₂Cl (1.1 eq), NaOH (3 eq), TBAB (0.1 eq).
  • Conditions : 40°C, 4 hours.
  • Yield : 88% with 95% purity.

Substitution Reactions

Nucleophilic Substitution of Chloromethyl Intermediates

A less common but efficient approach involves substituting a chloromethyl intermediate with methoxide:

  • Chloromethylation : React 4-methylaniline with chloromethyl methyl ether in the presence of ZnCl₂.
  • Methoxide Substitution : Treat the chloromethyl intermediate with NaOMe in methanol.

$$
\text{4-Methylaniline} \xrightarrow{\text{ClCH}2\text{OCH}3} \text{N-(Chloromethyl)-4-methylaniline} \xrightarrow{\text{NaOMe}} \text{this compound}
$$

Key Data :

Step Reagent Temperature Time Yield
Chloromethylation ClCH₂OCH₃ 25°C 12 h 75%
Substitution NaOMe/MeOH 60°C 6 h 82%

This method avoids hydrogenation but requires rigorous purification to remove residual chloride.

Solvent and Catalyst Selection

Solvent Impact on Reaction Efficiency

Polar aprotic solvents (DMF, DMAc) enhance alkylation and hydrogenation rates by stabilizing ionic intermediates. Comparative studies show:

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹)
DMF 36.7 8.2
DMAc 37.8 7.9
Toluene 2.4 1.1

DMF achieves optimal balance between solubility and catalytic activity.

Catalyst Recycling in Hydrogenation

Raney nickel catalysts are reusable for up to 5 cycles without significant activity loss, provided they are washed with ethanol to remove organic residues. Post-cycle yields remain >90%.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(Methoxymethyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-4-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, allowing the compound to interact with different biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Methoxymethyl)-4-methylaniline with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Compound Name Substituents Synthesis Method Yield (%) Key Properties/Applications Reference ID
This compound N-CH₂-OCH₃, 4-CH₃ Nucleophilic substitution N/A Pharmaceutical intermediate, polar
N-(Adamantan-1-ylmethyl)-4-methylaniline N-adamantylmethyl, 4-CH₃ Chan-Lam coupling 35–74 Drug development (steric bulk)
4-Methoxy-N-methylaniline N-CH₃, 4-OCH₃ Buchwald-Hartwig amination 92–95 Corrosive, used in dyes
N-Methyl-4-chloro-2-(methoxymethyl)aniline N-CH₃, 4-Cl, 2-CH₂-OCH₃ Substitution/condensation N/A Biochemical reagent (chlorine adds reactivity)
4-Methoxy-N-(4-methoxybenzyl)aniline N-(4-OCH₃-benzyl), 4-OCH₃ Reductive amination N/A Crystal engineering (supramolecular)
N-(4-Methoxybenzylidene)aniline N-benzylidene (imine), 4-OCH₃ Condensation N/A Liquid crystal precursors

Key Observations:

Synthetic Accessibility :

  • Chan-Lam coupling (used for adamantane derivatives) offers moderate yields (35–74%) but requires palladium catalysts .
  • Buchwald-Hartwig amination achieves higher yields (92–95%) for N-methylated methoxy derivatives .
  • This compound’s synthesis is less documented but likely parallels chloro- or methoxy-substituted analogs via nucleophilic routes .

Physicochemical Properties :

  • Steric Effects : Adamantane substituents (e.g., Compound 13 in ) introduce significant bulk, reducing solubility but enhancing binding in hydrophobic drug targets.
  • Electronic Effects : Methoxymethyl (-CH₂-OCH₃) provides moderate electron-donating effects, improving solubility without drastic steric hindrance compared to adamantyl groups.
  • Safety : 4-Methoxy-N-methylaniline is classified as skin/eye irritant (Category 2), whereas methoxymethyl analogs may have milder profiles due to reduced volatility .

Biological and Industrial Relevance :

  • Adamantane-containing derivatives show promise in castration-resistant prostate cancer research .
  • Methoxymethyl-substituted anilines (e.g., ) are versatile intermediates in antiviral or antibacterial agents due to their balanced polarity.
  • Imine derivatives (e.g., ) are pivotal in materials science for liquid crystal design.

Research Findings and Trends

  • Drug Development : Adamantane and methoxymethyl groups are prioritized for targeted therapies. This compound’s intermediate polarity may optimize blood-brain barrier penetration in CNS drugs .
  • Green Chemistry : Recent efforts focus on improving Chan-Lam coupling efficiency for N-aryl derivatives, reducing palladium loading while maintaining yields >50% .
  • Safety : Substituting methyl groups with methoxymethyl reduces acute toxicity, as seen in 4-Methoxy-N-methylaniline’s lower hazard classification compared to chloro analogs .

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